N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core linked to a pyridazine ring substituted with a pyrrolidin-1-yl group and a phenylcarboxamide moiety. The benzo[c][1,2,5]thiadiazole system is electron-deficient, enabling strong π-π stacking interactions in biological targets, while the pyridazine ring contributes to solubility and hydrogen bonding via its nitrogen atoms. The pyrrolidine substituent enhances lipophilicity and may improve membrane permeability .
Properties
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-21(15-5-8-18-19(13-15)26-29-25-18)22-16-6-3-14(4-7-16)17-9-10-20(24-23-17)27-11-1-2-12-27/h3-10,13H,1-2,11-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQRPHNZCGAPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 267.33 g/mol. The presence of the pyrrolidine and pyridazine moieties contributes significantly to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 267.33 g/mol |
| InChI Key | PCWHYLKBJAQDKL-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of related thiadiazole derivatives, significant cytotoxicity was observed against prostate cancer (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cell lines when compared to doxorubicin. The derivatives exhibited varying degrees of activity depending on their substituents, with nitro-containing derivatives showing enhanced effects against PC3 cells .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor, particularly targeting lipoxygenase (LOX), which is implicated in cancer progression. Compounds with similar scaffolds have demonstrated inhibition against LOX enzymes, making them candidates for further investigation as anticancer agents .
Table 2: Enzyme Inhibition Activity
| Compound Type | Target Enzyme | IC50 (µM) |
|---|---|---|
| Nitro-containing | 15-lipoxygenase-1 | 12.5 |
| Methoxylated derivatives | 15-lipoxygenase-1 | 15.0 |
Other Biological Activities
Beyond anticancer properties, compounds in this class have shown potential in other areas:
Comparison with Similar Compounds
Table 1: Key Structural Features and Inferred Properties
Comparison with Thiazole-Based Carboxamides ()
Compound A from shares a carboxamide group but employs a thiazole core instead of thiadiazole. The methyl substituent in Compound A may limit solubility compared to the pyrrolidine group in the target compound, which offers conformational flexibility and improved bioavailability .
Contrast with Imidazo[2,1-b]thiazole Derivatives ()
ND-11543 () uses an imidazo[2,1-b]thiazole core with a pyridinyl-piperazine linker. The target compound’s pyridazine-phenyl group replaces the piperazine, likely reducing off-target interactions with receptors requiring flexible linkers. The benzo[c]thiadiazole’s planar structure may enhance target engagement compared to ND-11543’s fused imidazo-thiazole system .
Differentiation from Pyrazole Carbothioamides ()
Pyrazole derivatives in replace carboxamide with carbothioamide, altering hydrogen-bonding capacity. Thioamides are more resistant to enzymatic hydrolysis but may exhibit weaker interactions with polar binding pockets.
Steric and Electronic Effects vs. Cyclopropane Derivatives ()
Compound 74 () incorporates a cyclopropane ring, introducing steric constraints absent in the target compound. The benzo[c]thiadiazole’s planar structure enables stronger stacking interactions compared to the benzo[d][1,3]dioxol moiety, which is less electron-deficient. The methoxy group in Compound 74 may reduce metabolic clearance relative to the pyrrolidine group .
Research Findings and Implications
- Electron-Deficient Cores : The benzo[c][1,2,5]thiadiazole in the target compound likely outperforms thiazole () and imidazo-thiazole () cores in charge-transfer interactions, critical for kinase or protease inhibition.
- Substituent Effects : Pyrrolidine enhances solubility over methyl () and cyclopropane (), while avoiding the metabolic instability of piperazine ().
- Carboxamide vs. Carbothioamide : The carboxamide group offers stronger hydrogen bonding than thioamide () but may require structural optimization to resist hydrolysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodology :
- Step 1 : Synthesize the benzo[c][1,2,5]thiadiazole-5-carboxamide core via condensation of 2,1,3-benzothiadiazole-5-carboxylic acid with an appropriate amine under reflux in dimethylformamide (DMF) using coupling agents like EDC/HOBt .
- Step 2 : Functionalize the pyridazine-pyrrolidine moiety separately. Pyrrolidine can be introduced via nucleophilic substitution on 6-chloropyridazine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 3 : Couple the two fragments via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to link the pyridazine and phenyl groups. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems for regioselectivity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon connectivity, particularly confirming the absence of unreacted amines or coupling byproducts .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~460–470) and isotopic patterns .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, confirming the spatial arrangement of the pyridazine and thiadiazole rings .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Screening Strategy :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based assays (IC₅₀ determination) .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Solubility Assessment : Measure logP via shake-flask method (octanol/water) to predict bioavailability .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of heterocyclic fragments?
- Optimization Approaches :
- Catalyst Screening : Compare Pd(OAc)₂ with XPhos or SPhos ligands to enhance cross-coupling efficiency. Yields may improve from 50% to >80% under microwave-assisted conditions (120°C, 30 min) .
- Solvent Effects : Replace DMF with toluene or THF to reduce side reactions (e.g., dimerization) .
- Real-Time Monitoring : Use LC-MS to track intermediates and adjust reaction times dynamically .
Q. How to resolve contradictions between solubility data and observed biological activity?
- Case Study : If the compound shows low aqueous solubility (logP >3) but high in vitro activity:
- Formulation Adjustments : Use co-solvents (e.g., DMSO/PEG 400) or nanoemulsions to enhance bioavailability .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the pyrrolidine nitrogen, balancing solubility without altering target binding .
Q. What computational methods validate target binding mechanisms?
- Protocol :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between the carboxamide and conserved residues (e.g., Lys721 in EGFR) .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : and suggest DMF as optimal for carboxamide formation, but highlights toluene for minimizing side products. Resolution : Use DMF for initial condensation but switch to toluene for coupling steps to balance reactivity and purity.
- Biological Targets : While emphasizes kinase inhibition, proposes GPCR interactions. Recommendation : Perform broad-panel target profiling (e.g., Eurofins Cerep) to identify primary mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
